molecular formula C21H26N6 B6460856 4-({4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549065-93-0

4-({4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460856
CAS No.: 2549065-93-0
M. Wt: 362.5 g/mol
InChI Key: KBEQRGIPOJWUPO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 2-methyl group and a 6-pyrrolidin-1-yl moiety. The pyrimidine is linked via a piperazine ring to a benzonitrile group through a methylene bridge.

Properties

IUPAC Name

4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-17-23-20(26-8-2-3-9-26)14-21(24-17)27-12-10-25(11-13-27)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEQRGIPOJWUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (Reference) Core Structure Pyrimidine Substituents Linker Terminal Group Molecular Weight logP* Biological Activity
Target Compound Pyrimidine 2-methyl, 6-pyrrolidin-1-yl Piperazine-CH2- Benzonitrile ~420 (est.) ~1.5† Kinase inhibitor (potential)
Dapivirine Pyrimidine 2-amino, 4-(2,4,6-trimethylamino) Anilino Benzonitrile 327.382 -5.17 Antiviral (HIV-1)
Etravirine Pyrimidine 5-bromo, 4-cyanoanilino Oxyphenyl Benzonitrile 434.269 -4.75 Antiviral (HIV-1)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-piperidin-1-yl Structural model for drug design
MK69 (RTC193) Pyrazolopyrimidinone Piperazine-CH2- Trifluoromethylphenyl Preclinical evaluation

*logP values estimated using fragment-based methods where experimental data are unavailable.
†Estimated based on pyrrolidine’s lipophilicity relative to piperidine.

Key Differentiators

Pyrimidine Substitutions: The target compound’s 6-pyrrolidin-1-yl group distinguishes it from Dapivirine (6-trimethylamino) and Etravirine (5-bromo, 4-cyanoanilino). Pyrrolidine’s five-membered ring may enhance conformational flexibility compared to piperidine in ’s compound . The 2-methyl group on the pyrimidine could improve metabolic stability relative to unsubstituted analogs.

Linker and Terminal Group: The piperazine-CH2- benzonitrile linker contrasts with Dapivirine’s anilino group and Etravirine’s oxyphenyl bridge. The benzonitrile’s electron-withdrawing nature may influence target binding kinetics . Compared to MK69’s trifluoromethylphenyl terminal group, benzonitrile offers distinct electronic and steric properties .

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